molecular formula C5H3N3O6 B189619 1-Hydroxy-3,5-dinitropyridin-2-one CAS No. 72262-67-0

1-Hydroxy-3,5-dinitropyridin-2-one

Cat. No. B189619
CAS RN: 72262-67-0
M. Wt: 201.09 g/mol
InChI Key: NJDKEOJCPSUVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3,5-dinitropyridin-2-one (HDNP) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water, methanol, and ethanol. HDNP is a nitroaromatic compound that has a high degree of stability and is relatively non-reactive. Its unique chemical structure has made it a popular choice for a variety of scientific applications, including as a reagent in analytical chemistry and as a building block in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 1-Hydroxy-3,5-dinitropyridin-2-one is not well understood. However, it is believed that its nitroaromatic structure plays a key role in its reactivity. It has been shown to be a potent oxidizing agent, capable of reacting with a variety of compounds in solution. Its ability to form stable complexes with metal ions has also been studied extensively.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Hydroxy-3,5-dinitropyridin-2-one. However, it has been shown to be relatively non-toxic in animal studies. It is not known to accumulate in the body and is rapidly excreted. Further studies are needed to fully understand the potential effects of 1-Hydroxy-3,5-dinitropyridin-2-one on biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Hydroxy-3,5-dinitropyridin-2-one is its stability and non-reactivity. This makes it a valuable tool in analytical chemistry, where precise measurements are required. Its ability to form stable complexes with metal ions also makes it useful in the detection of trace elements in solution. However, one limitation of 1-Hydroxy-3,5-dinitropyridin-2-one is its relatively low solubility in some solvents. This can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the use of 1-Hydroxy-3,5-dinitropyridin-2-one in scientific research. One area of interest is the development of new compounds for use in pharmaceuticals and agrochemicals. 1-Hydroxy-3,5-dinitropyridin-2-one has been shown to be a valuable building block in the synthesis of these compounds, and further research is needed to fully explore its potential in this area. Another area of interest is the development of new analytical methods for the detection of metal ions in solution. 1-Hydroxy-3,5-dinitropyridin-2-one has been shown to be an effective reagent in this area, and further research is needed to fully understand its potential in this application.

Synthesis Methods

The synthesis of 1-Hydroxy-3,5-dinitropyridin-2-one can be achieved through a variety of methods. One of the most common methods is the reaction of 3,5-dinitropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of 1-Hydroxy-3,5-dinitropyridin-2-one as a yellow crystalline powder. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

1-Hydroxy-3,5-dinitropyridin-2-one has been used extensively in scientific research as a reagent in analytical chemistry. It has been shown to be an effective tool for the detection of metal ions in solution, including copper, nickel, and zinc. 1-Hydroxy-3,5-dinitropyridin-2-one has also been used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties have made it a valuable tool in the development of new compounds for a variety of applications.

properties

CAS RN

72262-67-0

Product Name

1-Hydroxy-3,5-dinitropyridin-2-one

Molecular Formula

C5H3N3O6

Molecular Weight

201.09 g/mol

IUPAC Name

1-hydroxy-3,5-dinitropyridin-2-one

InChI

InChI=1S/C5H3N3O6/c9-5-4(8(13)14)1-3(7(11)12)2-6(5)10/h1-2,10H

InChI Key

NJDKEOJCPSUVCO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)N(C=C1[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)N(C=C1[N+](=O)[O-])O)[N+](=O)[O-]

Other CAS RN

72262-67-0

Origin of Product

United States

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